molecular formula C7H12O B12288780 Bicyclo[3.1.1]heptan-3-ol

Bicyclo[3.1.1]heptan-3-ol

Cat. No.: B12288780
M. Wt: 112.17 g/mol
InChI Key: VZWBSRFJKRCQLM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-3-ol (CAS 1350098-58-6) is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It features a bicyclic framework that serves as a fundamental scaffold for a wide range of biologically active molecules and complex natural products. This core structure is shared with several important terpene derivatives, such as Pinocarveol (a flavor and fragrance ingredient ) and various forms of Isopinocampheol . As such, it is a valuable building block in organic synthesis and medicinal chemistry research for the construction and functionalization of more complex molecular architectures . Researchers utilize this compound to study structure-activity relationships, develop novel synthetic pathways, and explore new chemical spaces. The physical and chemical properties of the compound, including its stereochemistry, can be critical for its specific interactions and applications in research. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.1]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-3-5-1-6(2-5)4-7/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWBSRFJKRCQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Bicyclo 3.1.1 Heptan 3 Ol and Functionalized Analogs

Multi-Step Organic Synthesis Approaches to the Bicyclo[3.1.1]heptane Core

Traditional synthetic routes to the bicyclo[3.1.1]heptane framework often involve the construction of the bicyclic system from simpler, acyclic or monocyclic precursors through a sequence of reactions. These methods, while sometimes lengthy, provide a foundational understanding of the molecule's reactivity and stereochemistry.

Cyclization Reactions in Bicyclic Synthesis

The formation of the characteristic bridged ring system of bicyclo[3.1.1]heptanes is a key step in their synthesis. Intramolecular cyclization reactions are a common strategy to achieve this. For instance, the synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been accomplished through an intramolecular imide formation from a 1,3-functionalized cyclobutane (B1203170) precursor. chemrxiv.org This precursor itself can be synthesized via a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate, which sets the required stereochemistry for the subsequent cyclization. chemrxiv.org

Another approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane. nih.gov This method, while moderate in yield, provides a convenient route to bicyclo[3.1.1]heptane diesters which can then be further manipulated. nih.gov

Alkylation and Hydroxylation Transformations

Once the bicyclo[3.1.1]heptane core is established, further functionalization is often necessary to introduce desired chemical properties. Alkylation and hydroxylation are key transformations in this regard.

For example, the synthesis of heterocycle-functionalized bicyclo[3.1.1]heptanes has been achieved through a photocatalytic Minisci-like reaction. nih.govacs.org This method allows for the introduction of various heterocycles at the bridgehead position starting from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids. nih.govacs.org The starting bicyclo[3.1.1]heptane carboxylic acids can be prepared from the corresponding diesters by selective monoester hydrolysis. nih.gov

Hydroxylation, the introduction of a hydroxyl group, is another critical functionalization. The reduction of a bicyclic ketone, such as bicyclo[3.1.1]heptan-3-one, is a direct method to obtain bicyclo[3.1.1]heptan-3-ol. evitachem.com The stereochemistry of the resulting alcohol can often be controlled by the choice of reducing agent and reaction conditions.

Advanced Synthetic Strategies for Bicyclo[3.1.1]heptane Systems

In recent years, more sophisticated and efficient methods for the synthesis of bicyclo[3.1.1]heptane derivatives have emerged. These strategies often involve highly reactive intermediates or novel cycloaddition reactions, providing access to a wider range of functionalized analogs under mild conditions.

Utilization of [3.1.1]Propellane Intermediates

The functionalization of [3.1.1]propellane can be achieved through various radical-based transformations. domainex.co.uknih.gov For example, photocatalyzed-atom transfer radical addition (ATRA) reactions using blue light allow for the introduction of iodo groups, which can be further elaborated. nih.gov These radical reactions are tolerant of a variety of functional groups, enabling the synthesis of diverse carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes. domainex.co.uknih.gov

Table 1: Selected Radical Functionalizations of [3.1.1]Propellane

Radical PrecursorReaction ConditionsProduct TypeReference
Alkyl iodides/bromidesPhotoredox catalysis (Ir(ppy)₃) or BEt₃ initiatorAlkyl-substituted bicyclo[3.1.1]heptanes domainex.co.uk
α-Iodo carbonylsPhotoredox catalysisCarbonyl-functionalized bicyclo[3.1.1]heptanes domainex.co.uk
Benzyl (B1604629) iodidesPhotoredox catalysisBenzyl-substituted bicyclo[3.1.1]heptanes domainex.co.uk
α-Amino acid derivativesPhotoredox catalysisAmino acid-conjugated bicyclo[3.1.1]heptanes domainex.co.uk
Heteroaryl iodidesPhotoredox catalysisHeteroaryl-substituted bicyclo[3.1.1]heptanes domainex.co.uk

Cycloaddition Reactions for Scaffold Construction

Cycloaddition reactions offer a powerful and atom-economical approach to construct the bicyclo[3.1.1]heptane framework. These reactions often proceed with high stereoselectivity and can be catalyzed by light or transition metals.

A novel and significant development is the photoinduced [3σ + 2σ] cycloaddition for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. nih.govresearchgate.netacs.org This reaction utilizes bicyclo[1.1.0]butanes and cyclopropylamines under mild and operationally simple conditions. nih.govresearchgate.netacs.org The transformation is typically mediated by a photoredox catalyst, such as an iridium complex, under blue light irradiation. nih.gov

The proposed mechanism involves the photoexcited catalyst promoting a single-electron transfer to the cyclopropylamine (B47189), initiating a cascade of events that leads to the formation of the bicyclo[3.1.1]heptane ring system. nih.gov This methodology has been shown to tolerate a wide range of functional groups on both the bicyclo[1.1.0]butane and cyclopropylamine partners, providing access to a diverse library of 4-aminobicyclo[3.1.1]heptanes. nih.gov

A similar photocatalyzed [3σ + 2σ] cycloaddition has been reported between carbonyl cyclopropanes and bicyclo[1.1.0]butanes, further expanding the scope of this strategy. researchgate.netrsc.org

(3+2) and (3+3) Annulations involving Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks for constructing bicyclic systems due to their high ring-strain energy (66.3 kcal/mol). chemrxiv.orgnih.gov Their propensity to undergo ring-opening reactions makes them ideal partners in annulation strategies to form larger bicyclic frameworks like bicyclo[3.1.1]heptanes (BCHeps).

Formal (3+2) cycloaddition strategies are a known route to access BCHep-containing structures. nih.gov For instance, a photoinduced [3σ+2σ] cycloaddition using bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.gov More recently, catalyst-controlled divergent annulations with vinyl azides have provided routes to nitrogen-containing analogs. nih.gov Scandium catalysis enables a dipolar (3+2) annulation to produce 2-azidobicyclo[2.1.1]hexanes, which then rearrange to form 3-azabicyclo[3.1.1]heptenes (aza-BCHepes). nih.gov

Similarly, (3+3) annulation reactions provide direct access to the six-membered ring of the bicyclo[3.1.1]heptane system. A Ti(III)-catalyzed single-electron reductive process facilitates a (3+3) annulation between BCBs and vinyl azides to yield 2-aza-BCHepe scaffolds. nih.gov Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with isatogens, which act as 1,3-dipoles, have been shown to produce indoxyl-fused bicyclo[3.1.1]heptanes. chemrxiv.orgnih.gov This (3+3) annulation proceeds smoothly under mild conditions. nih.gov Other N-nucleophilic 1,3-dipoles have been used in In(OTf)₃-catalyzed (3+3) cyclizations with BCBs to access various diazabicyclo[3.1.1]heptane derivatives. researchgate.net Furthermore, a metal- and photocatalyst-free (3+3) annulation of BCBs with indolyl alcohols can be promoted by 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), which simultaneously activates both reaction partners. researchgate.netresearchgate.net

Annulation TypeBCB PartnerSecond PartnerCatalyst/PromoterProductRef
(3+2) Annulation Bicyclo[1.1.0]butanesCyclopropylaminesPhotoredox Catalyst4-Aminobicyclo[3.1.1]heptanes nih.gov
(3+2) Annulation Bicyclo[1.1.0]butanesVinyl AzidesScandium(III)3-Azabicyclo[3.1.1]heptenes (via rearrangement) nih.gov
(3+3) Annulation Bicyclo[1.1.0]butanesVinyl AzidesTi(III)2-Azabicyclo[3.1.1]heptenes nih.gov
(3+3) Annulation Bicyclo[1.1.0]butanesIsatogensLewis AcidIndoxyl-fused bicyclo[3.1.1]heptanes chemrxiv.orgnih.gov
(3+3) Annulation Bicyclo[1.1.0]butanesIndolyl AlcoholsHFIPIndole-fused bicyclo[3.1.1]heptanes researchgate.netresearchgate.net
(3+3) Annulation Bicyclo[1.1.0]butanesN-Nucleophilic 1,3-DipolesIn(OTf)₃2,3-Diazabicyclo[3.1.1]heptanes researchgate.net

Catalytic Approaches

Catalysis is central to the modern synthesis of this compound and its derivatives, enabling reactions under mild conditions with high efficiency and selectivity.

Photocatalysis offers a mild and effective strategy for the functionalization of bicyclo[3.1.1]heptane systems. A notable example is the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane scaffold. nih.gov This method involves the decarboxylative functionalization of an aliphatic carboxylic acid, which is activated as an N-hydroxyphthalimide (NHP) ester. nih.gov This approach allows for the generation of a bridgehead radical under mild visible-light irradiation, which then engages with a protonated N-heteroarene in a manner complementary to classical Friedel-Crafts reactions. nih.govchim.it

The reaction has been successfully applied to a range of heterocycles. nih.gov For instance, isoquinoline (B145761) reacts exclusively at the 1-position, while dimethyl 2,6-pyridinedicarboxylate shows selectivity for the 3-position. nih.gov The scope extends to bicyclo[3.1.1]heptanes with various substituents at the opposing bridgehead, including those with electron-withdrawing and electron-donating aromatic groups, as well as benzyl and trifluoromethyl substituents. nih.gov This methodology has also been successfully applied to the functionalization of aza-bicyclo[3.1.1]heptanes. nih.gov A unified strategy using photoredox catalysis to react redox-active esters derived from amino or hydroxy acids with BCBs provides access to both aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.orgchemrxiv.org

BCHep Starting MaterialHeterocycleProduct YieldRef
BCHep-RAEIsoquinoline65% nih.gov
BCHep-RAEDimethyl 2,6-pyridinedicarboxylate55% nih.gov
Phenyl-BCHep-RAEIsoquinoline72% nih.gov
Methoxy-BCHep-RAEIsoquinoline68% nih.gov
Trifluoromethyl-BCHep-RAEIsoquinoline70% nih.gov
Aza-BCHep-RAEIsoquinoline66% nih.gov

RAE: Redox-Active Ester (N-hydroxyphthalimide ester)

Lewis acid catalysis provides a powerful tool for constructing the bicyclo[3.1.1]heptane skeleton, primarily through cycloaddition reactions involving bicyclo[1.1.0]butanes. nih.gov Lewis acids can activate either the BCB or its reaction partner, facilitating the desired transformation. chemrxiv.org

A variety of Lewis acids have been employed to synthesize bicyclo[3.1.1]heptane analogs. In the 1,3-dipolar cycloaddition of BCBs with isatogens, screening of various Lewis acids showed that a suitable catalyst could efficiently promote the (3+3) annulation to form tetracyclic indoxyl-fused bicyclo[3.1.1]heptanes. chemrxiv.org This reaction is operationally simple and proceeds under mild conditions. nih.gov In a different approach, earth-abundant metal catalysts like FeCl₃ have demonstrated excellent performance in catalyzing the formal [8π+2σ] cycloaddition of azaheptafulvenes with BCBs, yielding complex cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. acs.org This atom-economical reaction tolerates a broad range of substrates. acs.org Other Lewis acids, such as In(OTf)₃ and Sc(OTf)₃, have also been utilized in catalytic cycloadditions to create diverse bicyclic systems. nih.govresearchgate.net

Reaction TypeSubstrate 1Substrate 2Lewis Acid CatalystProductRef
(3+3) Cycloaddition Bicyclo[1.1.0]butaneIsatogenSc(OTf)₃ (10 mol%)Indoxyl-fused bicyclo[3.1.1]heptane chemrxiv.org
(3+3) Dipolar Cyclization Bicyclo[1.1.0]butaneNitroneIn(OTf)₃2,3-Diazabicyclo[3.1.1]heptane researchgate.net
[8π+2σ] Cycloaddition Bicyclo[1.1.0]butaneAzaheptafulveneFeCl₃ (20 mol%)Cycloheptatriene-fused 2-azabicyclo[3.1.1]heptane acs.org
[8+3] Cycloaddition Bicyclo[1.1.0]butaneTroponeSc(OTf)₃Cycloheptatriene-fused oxa-bicyclo[3.1.1]heptane chemrxiv.org

Asymmetric and Stereoselective Synthesis

The biological activity of this compound and its derivatives is often dependent on their specific three-dimensional arrangement. Therefore, the development of asymmetric and stereoselective synthetic methods is crucial.

Enantiomerically pure bicyclo[3.1.1]heptane derivatives can be accessed through several strategies, including biotransformations and the use of chiral starting materials or catalysts.

Cultured cells of Nicotiana tabacum have been shown to discriminate between the enantiomers of this compound derivatives, enantioselectively oxidizing the alcohols to the corresponding ketones. researchgate.net For example, the cells preferentially oxidize the (1S,2S,3R,5R)-enantiomer of neoisopinocampheol. researchgate.net This biological approach offers a green alternative for chiral resolution.

Another powerful strategy involves using chiral starting materials from the "chiral pool." Pinane-based compounds, which possess the bicyclo[3.1.1]heptane core, are readily available in enantiopure forms (e.g., (+)-α-pinene and (-)-α-pinene) and serve as versatile precursors. For instance, isopinocampheol can be synthesized from α-pinene and subsequently oxidized to isopinocamphone. researchgate.net Chiral pinane-based diols and amino alcohols have been synthesized and used as tridentate ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating the transfer of chirality from the bicyclic framework. mdpi.com

Furthermore, enantiopure aza- and oxa-bicyclo[3.1.1]heptanes can be synthesized via photoredox catalysis by using redox-active esters derived from readily available chiral amino and hydroxy acids. chemrxiv.orgchemrxiv.org

The rigid, conformationally constrained structure of the bicyclo[3.1.1]heptane system provides a strong basis for diastereoselective control in chemical transformations. The facial bias imposed by the bicyclic structure directs incoming reagents to a specific face of the molecule.

An example of high diastereocontrol is seen in the synthesis of derivatives of 3-azabicyclo[3.1.1]heptan-6-ol. A diastereoselective Strecker reaction starting from a 3-oxocyclobutanecarboxylate has been used to produce key amino dione (B5365651) intermediates with high stereocontrol, which are then converted to the desired bicyclic alcohol derivatives.

Biotransformations can also exhibit high diastereoselectivity. In the transformation of verbenone, which has a bicyclo[3.1.1]heptene skeleton, cultured Nicotiana tabacum cells enantioselectively reduce the C-C double bond. researchgate.net The hydrogen attack occurs stereospecifically from the re-face at the C-2 position of the (1S,5S)-enantiomer. researchgate.net The synthesis of pinane-based amino alcohol ligands also involves several steps where the inherent stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions, such as reductions and epoxidations, leading to specific diastereomers. mdpi.com

Stereochemistry and Conformational Analysis of Bicyclo 3.1.1 Heptan 3 Ol Systems

Chiral Nature and Enantiomeric Differentiation of Bicyclo[3.1.1]heptan-3-ol Derivatives

The bicyclo[3.1.1]heptane skeleton is inherently chiral due to its three-dimensional structure. The placement of substituents on this framework generates multiple stereocenters, leading to the existence of various diastereomers and enantiomers. A prominent example is 2,6,6-trimethylthis compound, a derivative commonly known by trivial names such as isopinocampheol or 3-pinanol. nih.govnist.gov

This compound exists as a set of stereoisomers, with the most common being (+)-isopinocampheol and (-)-isopinocampheol, which are enantiomers (non-superimposable mirror images). nih.gov The specific spatial orientation of the hydroxyl group at C3 relative to the methyl groups and the bicyclic framework defines the identity and properties of each isomer. The differentiation of these enantiomers is crucial, particularly in the field of asymmetric synthesis, where they are often employed as chiral reagents or auxiliaries. mdpi.com The synthesis of optically active bicyclo[3.1.1]heptane derivatives often involves stereoselective reactions to control the configuration at each chiral center. nih.gov

Identification and Assignment of Stereocenters within the Bicyclo[3.1.1]heptane Framework

The bicyclo[3.1.1]heptane framework has two bridgehead carbons, C1 and C5, which are stereogenic centers. In substituted derivatives such as 2,6,6-trimethylthis compound, the carbons bearing the hydroxyl group (C3) and the C2 methyl group also become stereocenters. The absolute configuration of these centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as (R) or (S).

The precise stereochemical assignment for the common isomers of isopinocampheol demonstrates the complexity of this system. For instance, (-)-Isopinocampheol is systematically named (1R,2R,3R,5S)-2,6,6-trimethylthis compound. nih.govthegoodscentscompany.com Its enantiomer, (+)-Isopinocampheol, has the opposite configuration at all four stereocenters: (1S,2S,3S,5R)-2,6,6-trimethylthis compound. nih.govthegoodscentscompany.com

Isomer NameSystematic IUPAC NameC1C2C3C5
(-)-Isopinocampheol(1R,2R,3R,5S)-2,6,6-trimethylthis compoundRRRS
(+)-Isopinocampheol(1S,2S,3S,5R)-2,6,6-trimethylthis compoundSSSS
(-)-Neoisopinocampheol(1R,2S,3S,5S)-2,6,6-trimethylthis compoundRSSS
(+)-Neoisopinocampheol(1S,2R,3R,5R)-2,6,6-trimethylthis compoundSRRR

Conformational Studies and Energy Landscapes of this compound and its Analogs

The conformational analysis of this compound is dominated by the inherent strain and rigidity of its fused-ring system. Unlike simple cyclohexanes, the six-membered ring in this framework is constrained by the cyclobutane (B1203170) bridge, forcing it into a distinct boat-like conformation. This rigidity significantly limits the number of accessible low-energy conformations compared to more flexible acyclic or monocyclic systems. uow.edu.au

The study of these conformations and their relative energies, known as the conformational energy landscape, is essential for understanding the molecule's stability and reactivity. libretexts.org Three primary factors contribute to the potential energy of any conformer: torsional strain from eclipsing bonds, steric strain from non-bonded interactions, and angle strain from deviations from ideal bond angles. unacademy.com In the bicyclo[3.1.1]heptane system, significant angle and torsional strain are inherent to the structure.

Computational chemistry methods, such as Density Functional Theory (DFT) and other ab initio techniques, are powerful tools for mapping the potential energy surface of these rigid molecules. researchgate.net These studies can calculate the relative energies of different conformers, such as those arising from the orientation of the hydroxyl group or other substituents. For example, a theoretical study on the related reagent B-Ipc-9-BBN (derived from α-pinene) showed that the transition state of its reaction with benzaldehyde (B42025) involves a specific conformation of the bicyclic moiety that is different from previously assumed models. acs.org This highlights the importance of detailed conformational analysis in predicting reaction outcomes.

The relative stability of conformers is determined by the interplay of steric and electronic effects. The orientation of the C3-hydroxyl group can be described as syn or anti with respect to the gem-dimethyl bridge (C6, C7), leading to distinct conformers with different energy levels and chemical properties.

Conformer FeatureDescriptionPrimary Strain ContributionRelative Energy
Boat-like Six-Membered Ring The cyclobutane fusion locks the larger ring into a non-chair conformation.Angle Strain, Torsional StrainGround State Conformation
Syn-Oriented Substituent A substituent on the six-membered ring pointing towards the gem-dimethyl bridge.Steric HindranceHigher
Anti-Oriented Substituent A substituent on the six-membered ring pointing away from the gem-dimethyl bridge.Less Steric HindranceLower

Influence of Stereochemical Orientation on Molecular Properties and Reactivity

The well-defined and rigid stereochemistry of this compound derivatives directly governs their molecular properties and chemical reactivity. The fixed spatial arrangement of functional groups creates a molecular environment where certain reaction pathways are strongly favored over others, a principle that is the cornerstone of their application in asymmetric synthesis. rptu.de

Derivatives of this compound, particularly those derived from α-pinene, are widely used as chiral auxiliaries, ligands for metal catalysts, and chiral reagents. mdpi.comresearchgate.net Their effectiveness stems from the steric bulk of the bicyclic frame, which effectively shields one face of a reactive center, forcing an incoming reagent to approach from the less hindered side. This high degree of facial selectivity leads to the formation of one enantiomer of the product in significant excess.

A clear example is the use of pinane-based chiral amino alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The stereochemistry of the ligand dictates the absolute configuration of the resulting secondary alcohol. The specific arrangement of the hydroxyl and amino groups, coordinated to the zinc atom, creates a chiral pocket that controls the orientation of the reacting aldehyde.

The influence of the ligand's stereochemistry is evident in the enantiomeric excess (ee) of the product. Different isomers of the chiral ligand can lead to opposite enantiomers of the product, often with varying degrees of success.

Chiral Ligand Based on Pinane (B1207555) FrameworkAldehyde SubstrateProduct ConfigurationEnantiomeric Excess (ee)
(1R,2S,3S,5R)-2-(Benzyloxy)-6,6-dimethyl-3-((((R)-1-phenylethyl)amino)methyl)this compound researchgate.netBenzaldehyde(S)-1-phenyl-1-propanol74%
(1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-Dimethylbicyclo[3.1.1]heptane-2,3-diol mdpi.comBenzaldehyde(R)-1-phenyl-1-propanol64%
(1R,2S,3S,5R)-2-(Benzyloxy)-6,6-dimethyl-3-((((S)-1-phenylethyl)amino)methyl)this compound researchgate.netBenzaldehyde(R)-1-phenyl-1-propanol51%

This demonstrates that subtle changes in the stereochemical orientation within the ligand molecule have a profound and predictable impact on the stereochemical outcome of the reaction it mediates.

Reactivity and Reaction Mechanisms of Bicyclo 3.1.1 Heptan 3 Ol

Functional Group Transformations of the Hydroxyl Moiety (e.g., Oxidation, Esterification)

The hydroxyl group in bicyclo[3.1.1]heptan-3-ol undergoes typical reactions of a secondary alcohol, such as oxidation and esterification. The stereochemistry of the bicyclic system often influences the accessibility of the hydroxyl group and the stereochemical outcome of these transformations.

Oxidation: The oxidation of this compound and its derivatives yields the corresponding ketone, bicyclo[3.1.1]heptan-3-one. For instance, the allylic oxidation of β-pinene with selenium dioxide in the presence of hydrogen peroxide produces trans-pinocarveol, a substituted this compound. orgsyn.org This alcohol can be further oxidized to pinocarvone. Similarly, the oxidation of isopinocampheol, another derivative, can lead to the corresponding ketone. These transformations are fundamental in the synthesis of various pinane-based natural products and synthetic intermediates. lookchem.com

Esterification: The hydroxyl group of this compound can be converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. These reactions are often catalyzed by acids or bases. For example, the acetate (B1210297) ester of 6,6-dimethyl-2-methylenethis compound is a known derivative. epa.gov Esterification is a common strategy to introduce new functional groups or to act as a protecting group for the hydroxyl moiety during multi-step syntheses. The efficiency of esterification can be influenced by steric hindrance around the hydroxyl group, which is a characteristic feature of the bicyclo[3.1.1]heptane skeleton.

Table 1: Examples of Functional Group Transformations of this compound Derivatives

Starting Material Reagents Product Reaction Type
β-Pinene Selenium dioxide, Hydrogen peroxide trans-Pinocarveol Allylic Oxidation
Isopinocampheol Oxidizing agent Isopinocamphone Oxidation
6,6-dimethyl-2-methylenethis compound Acetic anhydride 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-yl acetate Esterification

Skeletal Rearrangement Reactions within the Bicyclo[3.1.1]heptane Framework (e.g., Norpinyl-Norbornyl Rearrangements)

The strained four-membered ring within the bicyclo[3.1.1]heptane system makes it susceptible to skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. The most notable of these is the norpinyl-norbornyl rearrangement.

This rearrangement involves the transformation of the bicyclo[3.1.1]heptyl (norpinyl) skeleton into the thermodynamically more stable bicyclo[2.2.1]heptyl (norbornyl) framework. The generation of a carbocation at the C2 or C3 position of the bicyclo[3.1.1]heptane ring can trigger a Wagner-Meerwein shift, leading to ring expansion of the four-membered ring and contraction of the six-membered ring to form the norbornyl cation.

Studies on 2-phenylbicyclo[3.1.1]hept-2-yl cations, generated through solvolysis of the corresponding 4-nitrobenzoate, have shown that the norpinyl-norbornyl rearrangement occurs to a minor extent. researchgate.net The stability of the initial carbocation plays a crucial role in the propensity for rearrangement. Resonance-stabilized cations are less likely to undergo rearrangement. researchgate.net Oxidative bromination of isopinocampheol with Ce(III)-LiBr-H2O2 has been reported to cause a rearrangement of the pinane (B1207555) structure to a bornane (a substituted norbornane) skeleton. lookchem.com

Acid-Catalyzed Transformations (e.g., Alkoxy Exchange)

In the presence of acids, this compound can undergo several transformations. The protonation of the hydroxyl group makes it a good leaving group (water), facilitating the formation of a carbocation. The fate of this carbocation determines the final product.

Alkoxy Exchange: In the presence of an alcohol as a solvent, the carbocation can be trapped to form an ether via an alkoxy exchange reaction. Interestingly, the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane proceeds without skeletal rearrangement, indicating that under certain conditions, the norpinyl framework can be retained. researchgate.net

Dehydration: In the absence of a nucleophilic solvent, the carbocation can undergo elimination of a proton to form an alkene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the stereochemical constraints of the bicyclic system can also influence the outcome. The dehydration of butan-2-ol, a simpler secondary alcohol, is known to produce a mixture of but-1-ene, cis-but-2-ene, and trans-but-2-ene. chemguide.co.uk A similar complexity in product distribution can be expected for the dehydration of this compound.

Rearrangement: As discussed in the previous section, the carbocation generated under acidic conditions can also trigger skeletal rearrangements to the more stable norbornyl system. The specific reaction conditions, such as the nature of the acid, temperature, and solvent, can influence the competition between elimination, substitution (alkoxy exchange), and rearrangement pathways.

Radical-Based Transformations

While the synthesis of the bicyclo[3.1.1]heptane skeleton often employs radical-based cycloadditions, transformations of a pre-formed this compound via radical pathways are less common but mechanistically significant. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

One notable example is the C(sp3)–H bond oxygenation by dioxiranes, which can proceed through a radical mechanism. The reaction of bicyclic hydrocarbons with dioxiranes can lead to the diastereoselective formation of alcohol products. acs.org This suggests that this compound could potentially undergo further oxidation at other C-H bonds within the skeleton via a radical pathway. The reaction is initiated by a hydrogen atom transfer (HAT) from a C-H bond to the dioxirane, generating a carbon-centered radical. This radical can then be trapped by an oxygen atom from the dioxirane-derived intermediate. The regioselectivity of the HAT is determined by the C-H bond strength and stereoelectronic factors.

Kinetic and Mechanistic Studies of Thermal Isomerizations

The thermal behavior of the bicyclo[3.1.1]heptane framework is characterized by a series of isomerization and rearrangement reactions driven by the release of ring strain. Kinetic and mechanistic studies of these thermal isomerizations have been extensively performed on related compounds like α-pinene and β-pinene.

Pyrolysis of compounds with the bicyclo[3.1.1]heptane skeleton often involves diradical intermediates. For example, the thermal isomerization of α-pinene yields a variety of products, including limonene (B3431351) and alloocimene, through a proposed mechanism involving the homolytic cleavage of the C1-C6 and C5-C7 bonds to form a diradical intermediate. researchgate.net

Spectroscopic Characterization and Advanced Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and the chemical environment of individual atoms in a molecule. In the structural elucidation of Bicyclo[3.1.1]heptan-3-ol and its derivatives, 13C NMR provides invaluable information by identifying the number of unique carbon atoms and their hybridization state.

The bicyclic framework of these compounds results in a complex and often crowded 1H NMR spectrum, making 13C NMR particularly useful for unambiguous structural assignment. The chemical shift of each carbon atom is influenced by its local electronic environment, including shielding and deshielding effects from neighboring atoms and functional groups. For instance, the carbon atom bonded to the hydroxyl group (C-3) would exhibit a characteristic downfield shift compared to the other saturated carbons in the ring system.

Table 1: Representative 13C NMR Data for a this compound Derivative Note: This table is illustrative, based on data for related compounds like 2,6,6-trimethylthis compound. Actual shifts for the parent compound may vary.

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C-3 (CH-OH)65-75Downfield shift due to the electronegative oxygen atom.
Bridgehead C40-55Represents the carbons common to both rings (e.g., C-1, C-5).
Methylene C20-40Includes CH2 groups within the bicyclic system.
Methyl C15-30Applicable to substituted derivatives (e.g., methyl groups at C-2, C-6).

Mass Spectrometry (MS) Analysis (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is commonly employed. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and structural features of the compound. pjps.pk

The mass spectrum of a this compound derivative, such as 2,6,6-trimethylthis compound (C10H18O), shows a molecular ion peak (M+) corresponding to its molecular weight (154.25 g/mol ). nih.govnist.gov However, this peak may be weak due to the instability of the initial ion. The fragmentation pattern is often more informative. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), cleavage of the ring system, and loss of alkyl side chains in substituted derivatives. diabloanalytical.com The NIST WebBook contains reference mass spectra for various isomers and derivatives, which are crucial for identification. nist.govnist.govnist.gov

Table 2: Key Ions in the Electron Ionization Mass Spectrum of a this compound Derivative Data based on 2,6,6-trimethylthis compound. nist.gov

m/z ValueRelative IntensityPossible Fragment
154LowMolecular Ion [M]+
139ModerateLoss of a methyl group [M-CH3]+
136LowLoss of water [M-H2O]+
95HighResulting from ring cleavage and rearrangement
70HighFurther fragmentation

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. For this compound, the most characteristic vibrations would be associated with the hydroxyl (-OH) group and the C-O bond, as well as the various C-H and C-C bonds of the bicyclic alkane framework.

Raman spectroscopy offers advantages in certain analytical scenarios, such as the analysis of aqueous samples. In the context of complex mixtures like essential oils, FT-Raman spectroscopy has been used for the quantitative analysis of terpene derivatives, including compounds with the bicyclo[3.1.1]heptane skeleton. researchgate.net The Raman spectrum would show a strong O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and a characteristic C-O stretching vibration around 1000-1200 cm⁻¹. The C-H stretching and bending vibrations of the ring system would also be prominent. While detailed Raman spectra for the parent compound are scarce, data for the related ketone, bicyclo[3.1.1]heptan-3-one, is available and provides comparative information on the vibrational modes of the core bicyclic structure. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for identifying and quantifying volatile components in complex mixtures, such as essential oils and plant extracts, where this compound and its derivatives are often found. journalejnfs.comnih.govmdpi.com

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then compared against a spectral library, like the NIST database, for identification. mdpi.comsemanticscholar.org The retention time (the time it takes for a compound to elute from the GC column) provides an additional layer of identification. researchgate.netnist.gov This technique has been successfully used to identify various isomers of this compound in extracts from sources like Thaumatococcus daniellii and Amomum villosum. journalejnfs.comrsc.org

Table 3: Example of GC-MS Data for Identification of a this compound Derivative in a Natural Extract

Retention Time (min)Compound IdentifiedMethod of IdentificationSource
Not specifiedThis compound,2,6,6-trimethyl-,(1α,2β,3α,5α)-GC-MS analysis, comparison with library spectraThaumatococcus daniellii leaves journalejnfs.com
9.222[1S-(1a,3a,5a)]-Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methyleneGC-MS analysis, comparison with library spectraAmomum villosum Lour. rsc.org
Not specifiedThis compound, 6,6-dimethyl-2-methylene-GC-MS analysis, comparison with library spectraAmomum tsaoko and Amomum maximum arabjchem.org

Computational Chemistry Approaches for Molecular Systems

Computational chemistry provides theoretical insights that complement experimental data, aiding in the understanding of molecular structure, stability, and properties.

The rigid, strained bicyclic structure of this compound makes it an interesting subject for computational analysis. Theoretical methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, can be used to determine the most stable three-dimensional conformation of the molecule. researchgate.net These calculations minimize the energy of the system to predict bond lengths, bond angles, and dihedral angles. For this compound, computational modeling can elucidate the preferred orientation of the hydroxyl group (axial vs. equatorial) and the puckering of the rings, which are crucial for understanding its reactivity and interactions. naturalproducts.net Such computational approaches have been applied to understand the reaction mechanisms for synthesizing various bicyclo[3.1.1]heptane derivatives. researchgate.net

A significant application of computational chemistry is the prediction of spectroscopic data. Once a stable molecular conformation is calculated, it is possible to predict its NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties. These predicted spectra can be compared with experimental data to confirm a proposed structure or to help assign ambiguous signals. For complex molecules, this computational validation is becoming an increasingly vital part of the structural elucidation process, reducing the risk of misinterpretation of experimental data alone. researchgate.net

Derivatization and Synthetic Applications of the Bicyclo 3.1.1 Heptan 3 Ol Scaffold

Utility as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The bicyclo[3.1.1]heptane skeleton is a core structural motif in a number of terpene natural products and serves as a versatile synthetic intermediate for more complex molecular architectures. researchgate.netnih.gov Its rigid structure provides a predictable platform for stereocontrolled functionalization. For instance, derivatives of the bicyclo[3.1.1]heptane ring system have been utilized in the synthesis of potent and selective prostaglandin D2 receptor antagonists, which are promising candidates for anti-allergic drugs. nih.gov

Recent advancements have focused on leveraging the strained nature of related compounds, such as [3.1.1]propellane, as a precursor to generate a variety of functionalized bicyclo[3.1.1]heptanes. acs.orgnih.govscispace.comscispace.comnih.gov This approach allows for the introduction of diverse substituents at the bridgehead positions, creating a library of building blocks for drug discovery programs. scispace.comnih.gov The ability to synthesize these complex, sp³-rich primary amine building blocks from more readily available bicyclo[1.1.1]pentane skeletons further enhances their utility. chemrxiv.orgchemrxiv.org

The application of bicyclo[3.1.1]heptane derivatives extends to the synthesis of analogues of existing drugs, where the scaffold is used to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule. scispace.comscispace.com For example, aryl-fused bicyclo[3.1.1]heptanes have been synthesized and validated as bioisosteric replacements for naphthalene in drug candidates. chemrxiv.org

Table 1: Examples of Complex Molecules Synthesized Using the Bicyclo[3.1.1]heptane Scaffold
Target Molecule ClassKey Synthetic StrategySignificance
Prostaglandin D2 Receptor AntagonistsIncorporation of a 6,6-dimethylbicyclo[3.1.1]heptane ring system. nih.govDevelopment of novel anti-allergic agents with excellent pharmacological profiles. nih.gov
Indole-Fused Bicyclo[3.1.1]heptanes(3+3) Cycloaddition of 2-indolylmethanols with bicyclo[1.1.0]butanes. researchgate.netAccess to complex polycyclic structures resembling indole alkaloids. researchgate.net
Pharmaceutical Analogues (e.g., Sonidegib)Radical-based transformations of [3.1.1]propellane. ox.ac.ukImproved metabolic stability and membrane permeability compared to the parent drug. ox.ac.uk

Preparation of Functionalized Bicyclo[3.1.1]heptane Derivatives (e.g., Acetylated forms, heteroatom-substituted)

The functionalization of the bicyclo[3.1.1]heptane scaffold is crucial for its application as a versatile building block. A variety of synthetic methods have been developed to introduce diverse functional groups, including acetyl groups and heteroatoms, onto this rigid framework.

Mild, photocatalytic Minisci-like conditions have been successfully employed to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and their aza-analogues. researchgate.netnih.govacs.org This method utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids, providing access to structures highly relevant in medicinal chemistry. researchgate.netnih.gov

Furthermore, cycloaddition reactions have proven to be a powerful tool for constructing functionalized bicyclo[3.1.1]heptane systems. A [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl ketones, catalyzed by a boronyl radical, offers a modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov Additionally, Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones has been used to synthesize multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are valuable as potential bioisosteres. researchgate.net The synthesis of 3-azabicyclo[3.1.1]heptanes has also been achieved through the reduction of spirocyclic oxetanyl nitriles. nih.gov

The introduction of heteroatoms can also be achieved through other synthetic transformations. For example, pinene, a naturally occurring bicyclo[3.1.1]heptene, can be converted to (+)-nopinone through ozonolysis, providing a ketone functionality that can be further elaborated. rsc.org

Table 2: Methods for the Preparation of Functionalized Bicyclo[3.1.1]heptane Derivatives
Derivative TypeSynthetic MethodKey Features
Heterocycle-SubstitutedPhotocatalytic Minisci-like reaction. researchgate.netnih.govacs.orgMild conditions, applicable to late-stage functionalization. researchgate.net
Highly Substituted[2σ + 2σ] radical cycloaddition of bicyclo[1.1.0]butanes. nih.govAtom-economical, provides access to derivatives with up to six substituents. nih.gov
Heteroatom-Substituted (N, O)Eu(OTf)₃-catalyzed [4π+2σ] cycloaddition. researchgate.netFirst instance of fabricating bicyclo[3.1.1]heptanes with multiple heteroatoms. researchgate.net
Aza-Bicyclo[3.1.1]heptanesReduction of spirocyclic oxetanyl nitriles. nih.govProvides a general approach to nitrogen-containing bicyclic scaffolds. nih.gov

Bioisosteric Applications of the Bicyclo[3.1.1]heptane Scaffold (e.g., as meta-substituted arene replacements)

A significant and rapidly growing application of the bicyclo[3.1.1]heptane scaffold is its use as a bioisostere for the meta-substituted phenyl ring in drug design. researchgate.netacs.orgnih.govscispace.comscispace.comnih.govox.ac.ukacs.org Bioisosteric replacement is a strategy used to modify a lead compound's properties, such as potency, selectivity, and metabolic stability, by replacing a functional group with another that has similar physical or chemical properties.

The geometry of the bicyclo[3.1.1]heptane core, specifically the angle between the substituents at the bridgehead positions, closely mimics the 120° bond angle of a meta-substituted benzene (B151609) ring. ox.ac.ukdomainex.co.uk This structural similarity allows the bicyclo[3.1.1]heptane unit to maintain the same vectoral arrangement of substituents as the arene it replaces, thus preserving the molecule's interaction with its biological target.

The key advantage of replacing a flat, aromatic ring with a three-dimensional, saturated bicyclic scaffold lies in the potential to improve the physicochemical properties of a drug candidate. nih.govox.ac.uknih.gov Increasing the fraction of sp³-hybridized carbon atoms in a molecule is often associated with improved solubility, reduced metabolic susceptibility, and enhanced pharmacokinetic profiles. scispace.com

Studies have demonstrated that replacing a meta-substituted arene with a bicyclo[3.1.1]heptane scaffold can lead to:

Enhanced Metabolic Stability : Bicyclo[3.1.1]heptane analogues of existing drugs, such as the anti-cancer agent Sonidegib, have shown greater resistance to metabolism by liver enzymes compared to the parent drug. ox.ac.uk

Improved Membrane Permeability : The increased three-dimensionality of the bicyclo[3.1.1]heptane core can facilitate easier transport across cell membranes. ox.ac.uk

Favorable Physicochemical Properties : The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatadine resulted in a dramatic improvement in its physicochemical properties. nih.gov

Table 3: Comparison of Physicochemical Properties of Arene vs. Bicyclo[3.1.1]heptane Analogues
Drug/AnalogueScaffoldObserved Improvement
Sonidegib AnalogueBicyclo[3.1.1]heptaneEnhanced metabolic stability and membrane permeability. ox.ac.uk
URB597 AnalogueBicyclo[3.1.1]heptaneImproved microsomal stability and CYP inhibition profile. domainex.co.uk
Rupatadine Analogue3-Azabicyclo[3.1.1]heptaneDramatically improved physicochemical properties. nih.gov

Occurrence and Biotransformation Studies

Natural Occurrence of Bicyclo[3.1.1]heptan-3-ol Derivatives in Essential Oils and Plant Extracts

Derivatives of this compound are naturally occurring bicyclic monoterpenoid alcohols found in the essential oils of a variety of plant species. These compounds contribute to the characteristic aroma and flavor profiles of these plants.

One notable derivative is Pinocarveol, which exists in cis- and trans-isomeric forms. Trans-pinocarveol is a known component in the essential oils of numerous plants, including spearmint, rosemary, grapefruit, and wormwood. foodb.ca It has also been identified as a principal component in the essential oil from the leaves of Myrothamnus flabellifolius found in Zimbabwe. taylorandfrancis.com The stereoisomer, (+)-Isopinocampheol, which is chemically named (1S,2S,3S,5R)-(+)-2,6,6-Trimethylthis compound, has been identified in plants such as Hyssopus officinalis (hyssop) and Dracocephalum nutans. thegoodscentscompany.com Another derivative, this compound, 2,6,6-trimethyl-, has been reported in ginger (Zingiber officinale). nih.gov Additionally, a methanolic extract of Eucalyptus citriodora has been found to contain this compound, 6,6-dimethyl-. researchgate.net

The following table summarizes the natural occurrence of several this compound derivatives in various plant sources.

Compound NameSpecific Derivative NamePlant Source
Pinocarveoltrans-PinocarveolMyrothamnus flabellifolius taylorandfrancis.com
Pinocarveoltrans-PinocarveolSpearmint, Rosemary, Grapefruit, Wormwood foodb.ca
Isopinocampheol(+)-IsopinocampheolHyssopus officinalis, Dracocephalum nutans thegoodscentscompany.com
This compound, 2,6,6-trimethyl-Not specifiedZingiber officinale nih.gov
This compound, 6,6-dimethyl-Not specifiedEucalyptus citriodora researchgate.net

Enzymatic and Microbiological Transformations of Bicyclo[3.1.1]heptane Derivatives

The biotransformation of Bicyclo[3.1.1]heptane derivatives has been investigated using cultured plant cells, which have demonstrated the ability to perform enantioselective and stereospecific reactions on these substrates.

Cultured cells of Nicotiana tabacum (tobacco) have been shown to effectively discriminate between the enantiomers of this compound derivatives. oup.comresearchgate.net These cells can selectively process one enantiomer over the other, a crucial capability for the synthesis of optically pure compounds. This enantioselectivity is a key feature of enzymatic reactions, allowing for precise control over the stereochemistry of the products.

Studies involving cultured Nicotiana tabacum cells have also revealed their capacity for stereospecific hydrogenation. Specifically, these cells can enantioselectively reduce the carbon-carbon double bond of (1S,5S)-bicyclo[3.1.1]hept-2-en-4-one, a compound commonly known as verbenone. oup.comresearchgate.net This type of reaction is significant as it introduces new chiral centers with a high degree of stereochemical control. Enone reductases isolated from Nicotiana tabacum are responsible for this specific reduction of the endocyclic double bond. nii.ac.jp

In addition to reduction reactions, cultured cells of Nicotiana tabacum are capable of enantioselective oxidation. Research has demonstrated that these cells can convert this compound derivatives into their corresponding ketones. oup.comresearchgate.net This transformation is enantioselective, meaning the cells preferentially oxidize one enantiomer of the alcohol, leading to the formation of an optically active ketone and leaving the unreacted alcohol enantiomerically enriched. This process provides a biological method for the kinetic resolution of racemic mixtures of these alcohols.

Emerging Research Directions and Future Prospects in Bicyclo 3.1.1 Heptan 3 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The pursuit of more sustainable and efficient methods for the synthesis of bicyclo[3.1.1]heptan-3-ol and its derivatives is a central theme in contemporary organic chemistry. Researchers are moving away from classical, often harsh, reaction conditions towards greener and more atom-economical pathways.

A notable advancement is the development of eco-friendly processes for derivatives that can be readily converted to this compound. For instance, a novel synthesis of α-pinane carbonate has been reported, starting from α-pinanediol, which is itself derived from α-pinene, a major component of turpentine (B1165885). This process utilizes dimethyl carbonate (DMC) as a reagent and a guanidine (B92328) catalyst, representing a greener alternative to traditional methods that use hazardous reagents like phosgene. The resulting α-pinane carbonate can serve as a precursor to various bicyclo[3.1.1]heptane derivatives.

Another area of progress is the synthesis of sulfur-containing analogues. Isomeric 10-thiopinan-3-ols have been synthesized for the first time from oxygen-containing derivatives of α- and β-pinene. researchgate.net This opens up new avenues for creating this compound derivatives with potentially unique biological activities or material properties.

Starting MaterialKey Reagents/CatalystsProductSignificance of the RouteReference
α-PinanediolDimethyl carbonate (DMC), TBD guanidine catalystα-Pinane carbonateNovel, eco-friendly route to a versatile precursor.
Oxygen-containing α- and β-pinene derivativesSulfur reagentsIsomeric 10-thiopinan-3-olsFirst-time synthesis of sulfur-containing analogues. researchgate.net
(-)-α-PineneDiborane, Sodium perborate (B1237305) tetrahydrateIsopinocampheolImproved efficiency and safety in the synthesis of a key stereoisomer. researchgate.net
Table 1: Comparison of Novel Synthetic Routes for this compound Derivatives.

Exploration of New Derivatization Strategies for Advanced Materials

The rigid and chiral bicyclo[3.1.1]heptane skeleton of this compound makes it an attractive building block for the creation of advanced materials with unique properties. Research in this area is focused on derivatizing the hydroxyl group and the bicyclic core to produce novel monomers for polymerization and other functional materials.

One promising strategy involves the conversion of pinene derivatives into monomers for bio-based polymers. For example, nopinyl acrylate (B77674) and methacrylate (B99206) have been synthesized from β-pinene. Poly(nopinyl methacrylate), produced via free radical polymerization, has shown a very high glass transition temperature (Tg), making it a promising candidate as a hard block in thermoplastic elastomers. This highlights the potential of using the bicyclo[3.1.1]heptane framework to impart desirable thermal properties to polymers.

The synthesis of α-pinane carbonate from α-pinanediol is another key development in this field, as this cyclic carbonate is a potential monomer for the production of poly(pinane carbonate), a sustainable and bio-based polymer. acs.orgnist.gov The ability to create such polymers from a renewable feedstock like turpentine is a significant step towards a circular economy. Furthermore, polyesters have been synthesized from diols derived from the oxidative cleavage of α-pinene, demonstrating the versatility of the pinane (B1207555) scaffold in creating a range of polymeric materials.

The derivatization is not limited to polymers. Pinane-based thiazolidinone derivatives have been synthesized and have shown significant anti-glioblastoma activity. nist.gov While this application is biomedical, the synthetic strategies employed could be adapted for the development of functional materials with tailored biological or chemical recognition properties.

DerivativeStarting MaterialPotential ApplicationKey PropertiesReference
Poly(nopinyl methacrylate)β-PineneThermoplastic elastomersHigh glass transition temperature (Tg)
Poly(pinane carbonate)α-PinanediolBio-based polymersDerived from a renewable feedstock acs.orgnist.gov
Pinane-based polyestersα-PineneBio-based polyestersVersatile polymer synthesis from a renewable source
Pinane-based thiazolidinonesMyrtenalFunctional materialsPotential for tailored chemical recognition nist.gov
Table 2: Derivatization Strategies of the Bicyclo[3.1.1]heptane Scaffold for Advanced Materials.

Integrated Computational and Experimental Approaches for Structure-Reactivity Relationships

A deeper understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for designing novel synthetic routes and functional molecules. The integration of computational chemistry with experimental studies is emerging as a powerful paradigm for elucidating these relationships.

Density Functional Theory (DFT) is a key computational tool being used to study the reactivity of pinene and its derivatives. mdpi.comnih.gov For instance, DFT calculations have been employed to explore the potential energy surfaces for the reactions of α-pinene and β-pinene with various radicals, providing insights into the reaction mechanisms and predicting the major products. researchgate.net Such studies can help in understanding the factors that govern the regioselectivity and stereoselectivity of reactions involving the bicyclo[3.1.1]heptane skeleton. By extension, these computational approaches can be applied to this compound to predict its reactivity at the hydroxyl group and the bicyclic core.

While direct integrated computational and experimental studies on this compound are still emerging, the groundwork is being laid by studies on related systems. For example, mechanistic studies on the synthesis of indole-fused bicyclo[3.1.1]heptanes have been supported by computational density functional theory calculations, which helped to elucidate the likely reaction mechanism. researchgate.netresearchgate.net This synergy between experimental observation and theoretical calculation provides a much more detailed picture of the reaction pathway than either approach could alone.

Future research in this area will likely involve the use of Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their observed reactivity or biological activity. While not yet extensively applied to this specific molecule, QSAR models are a well-established tool in medicinal chemistry and materials science for predicting the properties of new compounds.

ApproachFocus of StudyKey InsightsRelevance to this compound
Density Functional Theory (DFT)Reactivity of α-pinene and β-pinenePrediction of reaction mechanisms and major products.Can be applied to predict the reactivity of this compound.
Integrated DFT and Experimental StudiesSynthesis of indole-fused bicyclo[3.1.1]heptanesElucidation of complex reaction mechanisms.Demonstrates the power of combining theory and experiment for understanding reactions of the bicyclo[3.1.1]heptane scaffold.
Quantitative Structure-Activity Relationship (QSAR)Predicting properties of related bicyclic compoundsCorrelation of molecular structure with chemical or biological activity.Future application for designing this compound derivatives with desired properties.
Table 3: Integrated Approaches for Studying Structure-Reactivity Relationships.

Q & A

Q. What experimental methods are recommended for structural characterization of bicyclo[3.1.1]heptan-3-ol and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to assign stereochemistry and confirm substituent positions. For example, the (1R,3R,5R)-isomer shows distinct coupling patterns due to its rigid bicyclic framework .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can determine the exact molecular formula (e.g., C10_{10}H16_{16}O, exact mass 152.1201) and distinguish isotopic patterns .
  • Gas Chromatography (GC): Compare retention indices (RI) on polar (e.g., Carbowax) and non-polar (e.g., DB-5) columns. For trans-pinocarveol, median RIs are DB-5: 1139, DB-1: 1135, and Carbowax: 1135 .

Q. How do physical properties like logP and hydrogen bonding influence solubility and reactivity?

Methodological Answer:

  • LogP (1.8–1.96): Indicates moderate hydrophobicity, suggesting solubility in organic solvents (e.g., ethyl acetate) for reactions. Use logP to design solvent systems for extraction or chromatographic separation .
  • Hydrogen Bonding: The hydroxyl group (1 donor, 1 acceptor) enables hydrogen bonding with polar stationary phases in HPLC, affecting retention times. This property is critical for purifying stereoisomers .

Q. What are common synthetic routes to this compound derivatives?

Methodological Answer:

  • Hydroboration-Oxidation: React β-pinene derivatives with boranes followed by oxidative workup. For example, hydroboration of nopinone enamines yields bicyclic alcohols with >90% stereoselectivity .
  • Terpene Functionalization: Modify pinene frameworks via epoxidation or allylic oxidation. For instance, (+)-fenchone synthesis involves pinene rearrangement and ketone reduction .

Q. How is this compound isolated from natural sources?

Methodological Answer:

  • Essential Oil Extraction: Steam-distill plant materials (e.g., Eucalyptus kirtoniana or Lavandula dentata) and use GC-MS to identify this compound (retention time ~23 min). Fractional crystallization or preparative GC isolates the compound .

Q. How are stereoisomers of this compound differentiated?

Methodological Answer:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. For example, (1S,3R,5S)-isomer elutes earlier than (1R,3R,5R) due to steric interactions .
  • Optical Rotation: Compare specific rotations: (+)-trans-pinocarveol has [α]D_D +18°, while (-)-cis-isomer shows [α]D_D -12° .

Advanced Research Questions

Q. How can contradictions in retention index (RI) data across studies be resolved?

Methodological Answer:

  • Statistical Calibration: Compile RI data from multiple sources (e.g., NIST, Adams 2017) and calculate median values with deviations. For pinocarveol, DB-5 RIs range 1135–1145; outliers may indicate impurities or column degradation .
  • Internal Standards: Use n-alkanes (C7–C30) to normalize RIs across labs, ensuring reproducibility .

Q. What mechanistic insights explain competing β-scission vs. hydrogen transfer in radical reactions?

Methodological Answer:

  • Radical Trapping Studies: Add methyl thioglycolate to β-pinene derivatives and analyze products via 1^1H NMR. Hydrogen transfer dominates at low temperatures (<40°C), while β-scission increases with thermal activation (>80°C) .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of pathways. Pinanyl radical intermediates show higher stability for hydrogen transfer .

Q. How can synthetic yields of this compound derivatives be optimized?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF3_3·Et2_2O) for epoxide ring-opening reactions. Yields improve from 60% to 85% with 10 mol% catalyst .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in hydroxylation steps .

Q. What computational methods predict bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Screen against antimicrobial targets (e.g., Staphylococcus aureus FabI enzyme) using AutoDock Vina. Pinocarveol shows binding energy -7.2 kcal/mol, suggesting inhibitory potential .
  • QSAR Modeling: Correlate topological polar surface area (20.2 Ų) with membrane permeability for drug-likeness predictions .

Q. How are this compound derivatives analyzed in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • GC×GC-TOFMS: Apply two-dimensional GC with time-of-flight MS to resolve co-eluting terpenes. For bay leaf extracts, this method increases peak capacity by 300% .
  • Isotope Dilution: Spike samples with 13^{13}C-labeled internal standards to quantify trace levels (<0.01 ppm) in environmental samples .

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